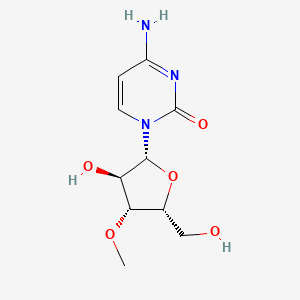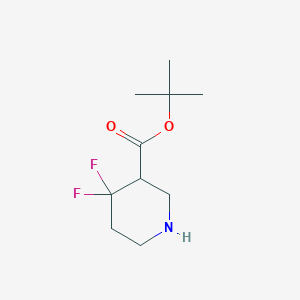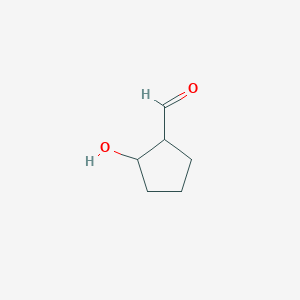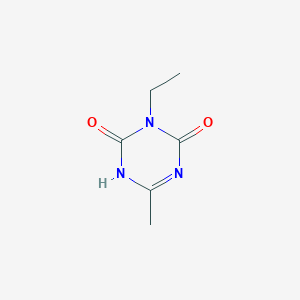
2-Bromo-5-(chloromethyl)-4-methylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(chloromethyl)-4-methylthiazole is an organic compound with the molecular formula C6H6BrClNS It is a thiazole derivative, characterized by the presence of bromine, chlorine, and a methyl group attached to the thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(chloromethyl)-4-methylthiazole typically involves the bromination and chloromethylation of 4-methylthiazole. One common method includes the following steps:
Bromination: 4-Methylthiazole is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position of the thiazole ring.
Chloromethylation: The brominated intermediate is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(chloromethyl)-4-methylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex thiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Products include azido, thiocyanato, or amino derivatives of the thiazole.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Aplicaciones Científicas De Investigación
2-Bromo-5-(chloromethyl)-4-methylthiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(chloromethyl)-4-methylthiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and chlorine atoms can enhance its binding affinity to target molecules, making it a potent inhibitor or activator.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-chlorobenzoic acid: Another bromine and chlorine-containing compound with different functional groups.
2-Bromo-4-chlorobenzaldehyde: Similar structure but with an aldehyde group instead of a thiazole ring.
2-Bromo-5-chloronitrobenzene: Contains a nitro group, making it more reactive in certain chemical reactions.
Uniqueness
2-Bromo-5-(chloromethyl)-4-methylthiazole is unique due to the combination of the thiazole ring with bromine and chlorine substituents. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H5BrClNS |
|---|---|
Peso molecular |
226.52 g/mol |
Nombre IUPAC |
2-bromo-5-(chloromethyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H5BrClNS/c1-3-4(2-7)9-5(6)8-3/h2H2,1H3 |
Clave InChI |
FIAWSGZEJPFLAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)Br)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)





![3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13131197.png)

![3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13131207.png)





